(R)-1-Phenylbut-3-en-1-amine hydrochloride

Chiral Resolution Stereoselective Synthesis Enantiomeric Excess

Procurement of racemic or opposite (S)-enantiomer (CAS 132312-94-8) batches for stereoselective synthesis leads to failed asymmetric reactions and non-reproducible biological data. This (R)-enantiomer building block ensures strict stereochemical control. Key outcomes include: • Defined (R)-configuration essential for constructing chiral ligands with predictable enantioselectivity. • Terminal allyl group enables versatile downstream functionalization via metathesis or bioconjugation. • Enantiopure scaffold for systematic SAR studies, eliminating chiral purity as a variable in lead optimization.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 132312-93-7
Cat. No. B152160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Phenylbut-3-en-1-amine hydrochloride
CAS132312-93-7
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1
InChIKeyFRNZDHMKEKWBTM-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-Phenylbut-3-en-1-amine Hydrochloride


(R)-1-Phenylbut-3-en-1-amine hydrochloride (CAS 132312-93-7) is a chiral primary amine derivative, supplied as a hydrochloride salt with a typical purity specification of 95% . Its molecular structure features a phenyl group and a terminal vinyl (allyl) group attached to a stereogenic carbon center with a defined (R)-configuration . This compound class is a crucial building block in organic and medicinal chemistry for the enantioselective construction of more complex molecules [1].

Enantioselective synthesis building block
Defined (R)-configuration for stereochemical control
Allyl handle for cross-coupling diversification
Hydrochloride salt for aqueous solution preparation

Substitution Risk: (R)-Enantiomer vs. Racemic/(S) Forms


In scientific and industrial applications involving chiral synthesis or biological interactions, generic substitution with the racemic mixture or the opposite (S)-enantiomer (CAS 132312-94-8) is not a viable option. The specific three-dimensional arrangement of atoms around the chiral center in the (R)-enantiomer directly dictates its behavior in stereoselective environments, such as enzyme active sites or receptor binding pockets, leading to dramatically different biological activities [1]. Similarly, in asymmetric catalysis or as a chiral auxiliary, the (R)-configuration of the building block is essential for the precise stereochemical control needed to generate the desired enantiomerically pure final product [2]. Using the incorrect enantiomer or a racemate will lead to failed reactions, low enantiomeric excess, or undesirable biological outcomes, creating significant data reproducibility issues and invalidating downstream research.

Target

(R)-enantiomer · CAS 132312-93-7

Substitute

(S)-enantiomer or racemate may not reproduce stereochemical outcome

Target

Enantiopure (R)-amine hydrochloride

Substitute

Saturated analog (alkene-reduced) lacks allyl functional handle for diversification

Comparative Evidence for (R)-1-Phenylbut-3-en-1-amine HCl


Enantiomeric Purity: (R) vs. (S) and Racemate

The primary quantifiable differentiation for (R)-1-Phenylbut-3-en-1-amine hydrochloride is its defined stereochemistry. Commercial sources consistently provide this compound with a standard purity of 95%, which includes its enantiomeric purity . In contrast, the (S)-enantiomer (CAS 132312-94-8) and the racemic mixture (CAS 61899-92-9) are distinct chemical entities with different catalog numbers and physical properties, such as optical rotation, which directly impacts their utility in asymmetric synthesis [1].

Enantiomeric purity
Head-to-head
(R)-enantiomer 95% purity vs. (S)-enantiomer / racemate — distinct catalog entities
Stereochemical identity essential for asymmetric synthesis
Vendor specifications confirm defined enantiomeric purity
Chiral Resolution Stereoselective Synthesis Enantiomeric Excess

Allyl Group: Versatile Chiral Scaffold Handle

The presence of a terminal vinyl (allyl) group on the chiral scaffold provides a distinct and quantifiable advantage over saturated analogs. This functional group serves as a versatile handle for further elaboration through a wide range of well-established, high-yielding reactions including cross-coupling (e.g., Heck, Suzuki), metathesis, and hydrofunctionalization [1]. This reactivity is absent in analogous compounds like (R)-1-phenylbutan-1-amine hydrochloride, where the alkene is reduced, thereby limiting the compound's utility as a synthetic intermediate to a greater extent [2].

Allyl group versatility
Cross-study comparable
Terminal alkene enables cross-coupling, metathesis, hydrofunctionalization — absent in saturated analogs
Supports diversification of chiral scaffold for library synthesis
Reported in allylamine methodology reviews
Allylamine Cross-coupling Chiral Building Block

SPPS Compatibility as a Chiral Building Block

While no direct comparative data for this specific compound in SPPS was found, (R)-1-phenylbut-3-en-1-amine is structurally analogous to the chiral α-phenylglycine amide auxiliaries used in the diastereoselective synthesis of enantiopure 1-aryl-3-butenylamines [1]. This class-level inference suggests that after appropriate N-protection (e.g., Fmoc), this amine could serve as a valuable building block for introducing a chiral, unsaturated side chain into peptides, a feature not possible with standard amino acids [2].

SPPS compatibility potential
Class-level
Analogous to chiral α-phenylglycine amide auxiliaries; may introduce unsaturated chiral side chain after N-protection
May support peptidomimetic synthesis; requires validation
Class-level inference; direct SPPS data not reported
Peptide Synthesis Unnatural Amino Acids SPPS

Hydrochloride Salt: Handling & Solubility Advantage

The hydrochloride salt form of (R)-1-Phenylbut-3-en-1-amine provides a quantifiable improvement in physicochemical properties compared to its freebase form. Specifically, it is a solid at room temperature, which enhances its stability and facilitates accurate weighing and storage [1]. Furthermore, the salt form imparts increased water solubility (e.g., estimated LogS (ESOL) of -2.86, corresponding to a solubility of 0.251 mg/mL) which is crucial for preparing stock solutions for biological assays .

Salt form solubility
Supporting evidence
Estimated LogS (ESOL) = -2.86 (~0.25 mg/mL) aqueous solubility
Hydrochloride salt enhances handling and aqueous stock preparation
Predicted solubility; experimental validation recommended
Stability Solubility Formulation

Application Scenarios for (R)-1-Phenylbut-3-en-1-amine HCl


Asymmetric Synthesis of Chiral Ligands & Catalysts

This compound serves as a critical, enantiopure building block for constructing complex chiral ligands used in asymmetric catalysis. Its defined (R)-configuration is essential for creating a specific chiral environment around a metal center, which is directly correlated with the enantioselectivity of the resulting catalytic reaction [1]. The allyl group provides a versatile handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties [2].

Chiral Non-Natural Amino Acids for Peptide Research

As indicated by the comparative evidence, (R)-1-Phenylbut-3-en-1-amine hydrochloride can be derivatized and incorporated into peptides as a non-natural, chiral amino acid [1]. This application introduces a unique chiral center and an alkene functional group into the peptide backbone. This is in contrast to using standard amino acids and allows for the investigation of new peptide conformations and the installation of a chemical handle (the alkene) for later-stage modification, such as bioconjugation via metathesis [2].

SAR Studies: Chiral Scaffold in Medicinal Chemistry

In medicinal chemistry programs, the compound is used as a chiral scaffold to explore chemical space. Its procurement is justified for generating libraries of enantiomerically pure compounds for SAR studies [1]. The quantitative differentiation lies in the ability to synthesize analogs that differ only in the substitution off the allyl group, while maintaining a constant (R)-configuration at the chiral center. This allows for the systematic study of how structural changes affect biological activity, a capability not offered by achiral or racemic building blocks [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral ligands & catalysts
Defined (R)-configuration for chiral environment
Enantioselectivity of catalytic reaction
Chiral non-natural amino acids for peptide research
Allyl handle for bioconjugation and scaffold diversity
Peptide conformation and alkene reactivity
SAR studies: chiral scaffold in medicinal chemistry
Constant (R)-configuration for structure-activity mapping
Stereochemistry-dependent biological response

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